molecular formula C29H21ClO2 B2752763 7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-25-2

7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone

Cat. No.: B2752763
CAS No.: 337921-25-2
M. Wt: 436.94
InChI Key: ALEFMTZWRAUYNF-BWAHOGKJSA-N
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Description

7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone is a complex organic compound that belongs to the class of indanone derivatives This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methylphenyl group, and a phenyl group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through the Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions using 4-chlorophenol and an appropriate leaving group.

    Addition of the Methylphenyl Group: The methylphenyl group can be added through a Wittig reaction, where a phosphonium ylide reacts with the indanone core to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-7-methoxy-4H-chromen-4-one
  • 4-Methylphenyl benzoate
  • 4-Methylphenyl formate

Uniqueness

7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone is unique due to its specific combination of functional groups and its indanone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21ClO2/c1-19-10-12-20(13-11-19)18-25-27(21-6-3-2-4-7-21)24-8-5-9-26(28(24)29(25)31)32-23-16-14-22(30)15-17-23/h2-18,27H,1H3/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEFMTZWRAUYNF-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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